3-Bromo-2-(2-methoxy-ethyl)-thiophene
Description
3-Bromo-2-(2-methoxy-ethyl)-thiophene is a brominated thiophene derivative featuring a methoxy-ethyl substituent at the 2-position and a bromine atom at the 3-position. Thiophene derivatives are pivotal in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility. This compound’s reactive bromine site enables cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methoxy-ethyl group introduces steric and electronic effects that influence reactivity and solubility .
Properties
Molecular Formula |
C7H9BrOS |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
3-bromo-2-(2-methoxyethyl)thiophene |
InChI |
InChI=1S/C7H9BrOS/c1-9-4-2-7-6(8)3-5-10-7/h3,5H,2,4H2,1H3 |
InChI Key |
BZVSLZYDQZMBGB-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C(C=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene (13)
- Synthesis: Prepared via Sonogashira coupling of 2,3-dibromothiophene with 1-butyl-4-ethynylbenzene (30% yield after lithiation and iodomethane reaction) .
- Advantages : Regioselective introduction of ethynyl and alkyl groups using commercially available 2,3-dibromothiophene. Route B (lithiation) is more convenient than Route A, despite lower yields .
- Comparison : Unlike 3-Bromo-2-(2-methoxy-ethyl)-thiophene, the ethynyl group in 13 enhances conjugation, making it suitable for optoelectronic materials.
3-Bromo-2-(2-bromophenyl)benzo[b]thiophene (5)
- Synthesis : Achieved via Suzuki coupling of 2,3-dibromobenzo[b]thiophene and o-bromophenylboronic acid (79% yield) .
- Reactivity: Used to form silane derivatives through lithiation and SiCl4 treatment, highlighting its utility in organometallic chemistry .
- Comparison : The benzo[b]thiophene core in 5 offers extended π-conjugation compared to the simpler thiophene backbone in the target compound, altering electronic properties.
Poly[3-(6-bromohexyl)thiophene]
- Synthesis : Polymerized under controlled conditions, yielding products with variable molar mass and regioregularity (determined by ¹H-NMR) .
- Comparison : The bromohexyl side chain in this polymer improves solubility and processability, whereas the methoxy-ethyl group in the target compound may offer similar benefits but with differing electronic effects .
Substituent Effects on Reactivity and Properties
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